molecular formula C9H6F2O2 B7884230 3-(2,4-Difluorophenyl)acrylic Acid

3-(2,4-Difluorophenyl)acrylic Acid

Cat. No. B7884230
M. Wt: 184.14 g/mol
InChI Key: PQDXPFJQTKGTFP-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)acrylic Acid is a useful research compound. Its molecular formula is C9H6F2O2 and its molecular weight is 184.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Optoelectronic Properties : A study focused on the optoelectronic properties of a related molecule, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, highlighting its potential as a nonlinear optical material (Fonkem et al., 2019).

  • Polymer Science : Research into poly(3-thiophene-3-yl acrylic acid), a polythiophene derivative, explores its structural and electronic properties, emphasizing its solubility in polar solvents (Bertran et al., 2008).

  • Tissue Engineering : A study on the graft co-polymerization of acrylic acid with poly(3-hydroxybutyrate-co-3-hydroxyvalerate) for surface functionalization in tissue engineering applications (Grøndahl et al., 2005).

  • Medicinal Chemistry : Research on (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases for potential pharmaceutical applications (Moreau et al., 2006).

  • Materials Science : A study on the synthesis of functionalized polythiophene as an active substrate for electrochemical genosensors, highlighting the application in biosensing technologies (Peng et al., 2007).

  • Cooling Water Systems : Investigation of acrylic acid-diphenylamine sulphonic acid copolymer as a threshold inhibitor for sulphate and carbonate scales in cooling water systems (Shakkthivel & Vasudevan, 2006).

  • Corrosion Inhibition : Research on photo-cross-linkable polymers, including acrylic acid derivatives, as corrosion inhibitors in hydrochloric acid medium (Baskar et al., 2014).

properties

IUPAC Name

3-(2,4-difluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDXPFJQTKGTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A disadvantage here is the high reaction temperature needed, the unsatisfactory yield and the difficult accessibility of the compounds of the formula (I). Monatshefte der Chemie 90, 680 (1959) describes the reaction of 2,4-difluorobenzaldehyde with acetic anhydride at 180° C., 2,4-difluoro-cinnamic acid being obtained in a 77% yield.
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Synthesis routes and methods II

Procedure details

2,4-Difluoro-benzaldehyde (10.0 g, 70.4 mmol), malonic acid (16.5 g, 158.3 mmol), and piperidine (5.8 mL, 58.4 mmol) were added to pyridine (42.7 mL). The reaction mixture was stirred at 100° C. for 2 hours, concentrated under reduced pressure, and then distilled water was added thereto. The mixture was filtered and then the resulting solid was dried under reduced pressure to give 9.5 g of the titled compound as a yellow solid.
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5.8 mL
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42.7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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